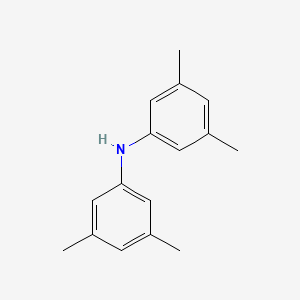

Di-3,5-xylylamine

Description

Historical Development of Xylylamine Chemistry in Synthetic Organic Research

The broader field of diarylamine synthesis has evolved significantly over time. Early methods, such as the Ullmann reaction, first reported in the early 20th century, utilized copper catalysis to couple aryl halides with amines, often requiring harsh conditions and stoichiometric copper salts nih.govwikipedia.org. These methods, while foundational, faced limitations in functional group tolerance and yield, particularly for sterically demanding substrates.

The late 20th and early 21st centuries witnessed a revolution in C-N bond formation with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination rsc.orgrsc.orgwuxiapptec.com. This methodology, along with advancements in copper catalysis and ligand design (e.g., Ullmann-Ma reactions), has enabled milder reaction conditions, broader substrate scope, and improved yields for the synthesis of diverse diarylamines nih.govrsc.orgrsc.orgwuxiapptec.commdpi.comresearchgate.netresearchgate.net. While specific historical accounts focusing solely on xylylamine chemistry are limited, the development of general diarylamine synthesis directly impacts the accessibility and study of compounds like Di-3,5-xylylamine. The increasing demand for sterically hindered amines in materials science and catalysis has spurred research into efficient synthetic routes for such compounds.

Contemporary Significance of this compound in Chemical Sciences

While direct, large-scale industrial applications of this compound itself are not extensively documented in the provided literature, its structural motif, the 3,5-dimethylphenyl group, is prevalent in contemporary chemical research. This moiety is incorporated into:

Ligands for Catalysis: Various research efforts utilize derivatives containing the 3,5-dimethylphenyl group as ligands in coordination chemistry and catalysis, influencing the electronic and steric environment around metal centers mdpi.comoup.comamazonaws.comrsc.orgresearchgate.net.

Polymer Science: Related compounds, such as those derived from bis(3,5-dimethylphenyl)methane or disulfide, have been employed in the synthesis of advanced polymers, including polyimides and poly(thio-phenylene)s, often exhibiting desirable thermal stability and solubility nih.govoup.comfishersci.caymparisto.fi.

Chiral Catalysis: The (S)-(−)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol structure serves as a precursor for chiral organocatalysts, highlighting the utility of the bis(3,5-dimethylphenyl) moiety in asymmetric synthesis oup.com.

This compound, as a sterically encumbered secondary amine, holds potential as a building block for complex organic molecules, a component in functional materials, or as a ligand in metal-catalyzed reactions where its specific steric and electronic properties can be exploited.

Methodological Approaches to Studying this compound

The study of this compound involves its synthesis, purification, and characterization using established organic chemistry techniques.

Synthesis:

A notable synthetic route involves the copper-catalyzed cross-coupling reaction between 3,5-iodo-m-xylene and lithium amide (LiNH₂). This method, following a general protocol, yielded bis(3,5-dimethylphenyl)amine in 77% yield as a brown oil rsc.org.

General diarylamine synthesis methodologies, such as the Ullmann reaction (copper-catalyzed coupling of aryl halides with amines) and Buchwald-Hartwig amination (palladium-catalyzed C-N bond formation), are applicable. These methods typically utilize aryl halides or triflates and an amine precursor, such as 3,5-dimethylaniline (B87155) (3,5-xylidine), in the presence of a catalyst, ligand, and base nih.govrsc.orgrsc.orgwuxiapptec.commdpi.comorganic-chemistry.org.

Characterization:

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR data reported for bis(3,5-dimethylphenyl)amine include signals at δ 6.62 (m, 4H), 6.50 (m, 2H), and a broad singlet at 5.55 ppm (1H) attributed to the NH proton rsc.org.

Computed properties, such as molecular weight (~225.33 g/mol ), density (~1.022 g/cm³), and boiling point (~342.364 °C), are also available chemblink.comguidechem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSGDGQAFLYSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=CC(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201943 | |

| Record name | Di-3,5-xylylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-25-5 | |

| Record name | Di-3,5-xylylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-3,5-xylylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di 3,5 Xylylamine and Its Analogues

Established Synthetic Pathways to Di-3,5-xylylamine

Amination Strategies for Aryl Precursors

The formation of the C-N bond in diarylamines like this compound is often achieved through the amination of aryl precursors. One common approach involves the reaction of an aryl halide with an amine in the presence of a catalyst. For instance, 3,5-dimethylaniline (B87155) can be coupled with a 3,5-dimethyl-substituted aryl halide. Classic methods like the Ullmann condensation, which typically uses a copper catalyst at elevated temperatures, have been employed for such transformations.

A significant advancement in this area is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers a more efficient and milder alternative to the Ullmann condensation for the synthesis of diarylamines. The reaction generally involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. rsc.org

Another approach is the amination of aryl boronic acids. Copper-catalyzed amination of arylboronic acids with alkylnitrites can produce symmetrical diarylamines in a one-pot process under mild conditions. acs.org This method avoids the pre-synthesis of nitrosoarenes and involves the formation of two C(sp2)-N bonds. acs.org

Reductive Amidation and Related Approaches

Reductive amination provides an alternative route to diarylamines. This process can involve the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the target amine. For the synthesis of this compound, this could conceptually involve the reaction of 3,5-dimethylaniline with 3,5-dimethylbenzaldehyde, followed by reduction.

A one-pot reductive amination of nitroarenes has also been developed. nih.gov This method utilizes an organophosphorus catalyst and a mild reductant to generate aryl nitrenes from nitroarenes. These intermediates can then be trapped by amine nucleophiles to form the desired diarylamine products. nih.gov Furthermore, a one-pot synthesis of diarylamines can be achieved through the reductive homocoupling of nitroaromatics using triethylsilane as a reducing agent and a Pd/NHC catalyst. rsc.org This process allows nitroaromatics to act as both electrophilic and nucleophilic precursors, streamlining the synthesis. rsc.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of diarylamines.

Catalytic Methods in this compound Synthesis

The development of novel catalytic systems is at the forefront of modern diarylamine synthesis. Gold-palladium alloy nanoparticles supported on titanium dioxide (Au–Pd/TiO2) have been shown to be effective catalysts for the acceptorless dehydrogenative aromatization of cyclohexylamines to produce symmetrically substituted diarylamines. rsc.org This heterogeneous catalyst can be reused multiple times without significant loss of activity. rsc.org

Copper-catalyzed reactions continue to be refined. A method for the synthesis of diarylamines from nitroarenes and aryl boronic acids using a copper catalyst and a diphosphine ligand has been reported. acs.org This reaction proceeds through a nitrosoarene intermediate. acs.org Additionally, chemoenzymatic cascade synthesis using a non-heme diiron N-oxygenase has been explored for the production of phenol (B47542) diarylamines in aqueous solutions, offering a green alternative to traditional metal catalysis. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Pd/NHC | Nitroaromatics | Symmetrical Diarylamines | One-pot, uses triethylsilane as reductant. rsc.org |

| Au–Pd/TiO2 | Cyclohexylamines | Symmetrical Diarylamines | Heterogeneous, reusable, acceptorless dehydrogenation. rsc.org |

| CuX/diphosphine | Nitroarenes, Aryl boronic acids | Diarylamines | Proceeds via a nitrosoarene intermediate. acs.org |

| Non-heme diiron N-oxygenase | Phenols, Anilines | Phenol Diarylamines | Chemoenzymatic, aqueous conditions. researchgate.net |

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing unsymmetrical or functionalized diarylamines. The oxidative coupling of substituted diphenylamines can lead to either N,N'-diaryldihydrophenazines or N,N'-diarylbenzidines, and the outcome can be controlled by the substitution pattern of the starting materials. researchgate.net Quantum-chemical studies have been used to understand and predict the chemo- and regioselectivity of these reactions. researchgate.net

The Biginelli reaction, a multicomponent reaction, has been adapted to produce new dihydropyrimidinones, 1,3-thiazines, and chromones with high chemo- and regioselectivity by modifying the functional groups in the reactants. nih.gov While not directly producing diarylamines, these methods highlight the strategies used to control selectivity in complex molecular assemblies.

Flow Chemistry and Continuous Processing in Xylylamine Production

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and reaction control. acs.org The integration of palladium-catalyzed reactions, including the Buchwald-Hartwig amination, into continuous flow systems has been a significant advancement for the synthesis of diarylamines. acs.orgncl.ac.uk These systems allow for the efficient handling of reactive intermediates and can significantly reduce reaction times. acs.org For example, the synthesis of various amines and diarylamine derivatives has been achieved with reaction times ranging from just 20 seconds to 10 minutes in a flow reactor. acs.org This technology holds great promise for the large-scale and more sustainable production of this compound and its analogues.

Precursor Chemistry and Feedstock Utilization for this compound Synthesis

The industrial production and laboratory synthesis of this compound, a symmetrical diarylamine, are fundamentally reliant on the availability and reactivity of its constituent aromatic precursor. The strategic selection of feedstocks and the chemistry of key intermediates are paramount in developing efficient and economically viable synthetic routes.

Role of 3,5-Dimethylaniline and Related Intermediates

3,5-Dimethylaniline, also known as 3,5-xylidine, is the cornerstone precursor for the synthesis of this compound. chemicalland21.comottokemi.com Its molecular structure provides the dimethylated phenyl group that constitutes both halves of the final target molecule. The synthesis of this compound is therefore a process of coupling two molecules of this precursor, either directly or indirectly.

The utility of 3,5-dimethylaniline stems from its nature as an aromatic amine. The amino (-NH2) group is a potent nucleophile and can participate in a variety of bond-forming reactions. ontosight.aiontosight.ai Furthermore, it activates the aromatic ring, though its utility in direct electrophilic substitution is moderated by its directing effects. For the synthesis of a symmetrical diarylamine like this compound, the most prominent strategies involve the coupling of 3,5-dimethylaniline with itself or with a synthetically derived partner.

Feedstock and Synthesis of 3,5-Dimethylaniline

The availability of 3,5-dimethylaniline is predicated on large-scale industrial feedstocks. The most common manufacturing method involves the nitration of m-xylene (B151644), followed by the reduction of the resulting 3,5-dimethylnitrobenzene. vulcanchem.comnih.gov This positions m-xylene, a component of crude oil reformate, as the primary feedstock.

Alternative preparations for 3,5-dimethylaniline have also been developed, including:

The reaction of 3,5-xylenol with ammonia (B1221849) at high temperature and pressure. google.com

The catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase over a noble metal catalyst. google.com

These methods provide pathways to the crucial 3,5-dimethylaniline intermediate from different feedstock sources.

Synthetic Pathways to this compound

While specific documented industrial processes for this compound are proprietary, its synthesis from 3,5-dimethylaniline can be achieved through established organometallic cross-coupling reactions. The most prominent and versatile of these is the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.org To synthesize the symmetrical this compound, the reaction would involve coupling 3,5-dimethylaniline with a halogenated or activated derivative of the same xylene core.

A plausible reaction scheme is as follows:

Step 1: Halogenation of m-xylene. A portion of the m-xylene feedstock is brominated to produce 1-bromo-3,5-dimethylbenzene (B43891).

Step 2: Formation of 3,5-dimethylaniline. Another portion of m-xylene is nitrated and then reduced to yield 3,5-dimethylaniline.

Step 3: Buchwald-Hartwig Coupling. 3,5-Dimethylaniline is reacted with 1-bromo-3,5-dimethylbenzene in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., biaryl phosphines), and a base (e.g., sodium tert-butoxide). organic-chemistry.orgrsc.org This C-N coupling directly yields this compound.

The general conditions for such reactions are well-established, demonstrating high yields for the coupling of various aryl halides with amines. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst System | Product |

| 3,5-Dimethylaniline | 1-Bromo-3,5-dimethylbenzene | Buchwald-Hartwig Amination | Palladium Precatalyst + Phosphine Ligand | This compound |

| 3,5-Dimethylaniline | 3,5-Dimethylphenyl triflate | Buchwald-Hartwig Amination | Palladium Precatalyst + Phosphine Ligand | This compound |

Role of Related Intermediates

The reactivity of 3,5-dimethylaniline allows for its conversion into a range of other intermediates that can be used in various synthetic contexts. While not all directly lead to this compound, they highlight the precursor's versatility. For instance, it readily reacts with acylating agents like acetic anhydride (B1165640) or phthalic anhydride to form the corresponding amides or imides. ontosight.aiontosight.ai It also serves as a key component in the synthesis of various dyes and polymers through diazo-coupling and other reactions. researchgate.netchemicalbook.comfishersci.ca These derivatives underscore the central role of 3,5-dimethylaniline as a primary building block derived from fundamental chemical feedstocks.

| Precursor | CAS Number | Molecular Formula | Key Synthetic Role |

| 3,5-Dimethylaniline | 108-69-0 | C8H11N | Primary nucleophile and core structural unit. nih.gov |

| 1-Bromo-3,5-dimethylbenzene | 556-96-7 | C8H9Br | Electrophilic coupling partner for 3,5-dimethylaniline. guidechem.com |

| m-Xylene | 108-38-3 | C8H10 | Primary feedstock for both precursor halves. |

| 3,5-Dimethylnitrobenzene | 99-12-7 | C8H9NO2 | Intermediate in the synthesis of 3,5-dimethylaniline from m-xylene. |

Elucidation of Reaction Mechanisms Involving this compound

Understanding the precise step-by-step processes by which reactions involving this compound occur is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of experimental techniques.

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to deciphering reaction mechanisms by quantifying the rate of a reaction as a function of reactant concentrations. The rate law, which expresses this relationship, often reveals the stoichiometry of the rate-determining step and the involvement of specific intermediates. For reactions involving this compound, kinetic analyses aim to determine the reaction order with respect to this amine.

The general approach involves measuring the initial rate of reaction under varying initial concentrations of this compound while keeping other reactant concentrations constant. By observing how the rate changes with concentration, the order of the reaction with respect to this compound can be ascertained. For instance, if doubling the concentration of this compound doubles the reaction rate, the reaction is first-order with respect to it. If doubling the concentration quadruples the rate, it is second-order. Fractional orders can suggest complex multi-step mechanisms savemyexams.comox.ac.ukphysicsandmathstutor.com.

Table 1: Illustrative Kinetic Data Analysis for a Hypothetical Reaction Involving this compound

| Experiment | [this compound] (M) | [Other Reactant] (M) | Initial Rate (M/s) | Rate = k [this compound]m [Other Reactant]n | Order (m) with respect to this compound |

| 1 | 0.1 | 0.1 | 1.0 x 10-3 | Rate = k [0.1]m [0.1]n | 1 |

| 2 | 0.2 | 0.1 | 2.0 x 10-3 | Rate = k [0.2]m [0.1]n | 1 |

| 3 | 0.1 | 0.2 | 1.0 x 10-3 | Rate = k [0.1]m [0.2]n | 0 |

Note: This table provides a hypothetical illustration of how kinetic data might be analyzed. Specific data for reactions involving this compound would be derived from experimental measurements.

Identification and Characterization of Reaction Intermediates

Many organic reactions proceed through transient species known as intermediates, which are formed and consumed during the reaction lumenlearning.com. Identifying and characterizing these intermediates is crucial for validating proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed for this purpose uni-goettingen.denih.govrsc.orgnih.gov.

For this compound mediated reactions, researchers might look for evidence of transient species such as protonated amines, N-acyl ammonium (B1175870) ions, or other covalent adducts formed between the amine and the substrate or reagent. The presence and stability of these intermediates can provide direct evidence for specific reaction pathways, such as nucleophilic attack or proton transfer steps wou.eduhomeworkforyou.compressbooks.pub.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful technique for tracing the fate of specific atoms within a molecule during a chemical reaction ias.ac.inwikipedia.orgnih.govbiorxiv.org. By substituting one or more atoms in this compound (or other reactants) with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or ¹³C for carbon), researchers can follow the movement of these labeled atoms through the reaction mechanism.

For example, if a reaction involves a proton transfer step mediated by this compound, labeling the amine with deuterium at the nitrogen atom could reveal whether the hydrogen is transferred to or from the amine during the reaction. Kinetic Isotope Effects (KIEs) can also be measured by comparing the reaction rates of labeled and unlabeled compounds. A significant KIE often indicates that the bond to the labeled atom is broken in the rate-determining step, providing strong mechanistic evidence ias.ac.in.

Role of this compound as a Nucleophile or Base in Organic Transformations

Amines, including this compound, possess a lone pair of electrons on the nitrogen atom, which allows them to act as both nucleophiles and bases libretexts.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org. The specific role depends on the reaction conditions and the nature of the electrophilic or acidic species present.

As a nucleophile , this compound can attack electron-deficient centers, such as carbonyl carbons in acylation or alkylation reactions, or electrophilic carbons in substitution reactions. The steric bulk of the xylyl groups might influence its nucleophilicity compared to less hindered amines. Its ability to form covalent bonds with substrates is key in many catalytic cycles, for instance, in nucleophilic catalysis where the amine acts as a transient nucleophile wou.eduhomeworkforyou.comucsb.edu.

As a base , this compound can abstract acidic protons. This is important in reactions where a base is needed to neutralize acidic byproducts (e.g., HCl in acylations) or to deprotonate a substrate to generate a more reactive species (e.g., an enolate). Hindered amines like diisopropylethylamine (DIPEA), which is structurally related, are often used as non-nucleophilic bases to scavenge protons without participating in nucleophilic side reactions wikipedia.orgsigmaaldrich.comuwindsor.ca. The basicity of this compound is influenced by the electron-donating methyl groups on the aromatic rings, but the steric hindrance from the xylyl groups will also play a role in its effectiveness as a base and its tendency to act as a nucleophile.

Stereochemical Outcomes and Asymmetric Induction in this compound Mediated Reactions

In reactions where new stereocenters are formed, the stereochemical outcome is of paramount importance. This compound, or chiral derivatives thereof, can potentially mediate asymmetric induction, leading to the preferential formation of one enantiomer over the other uwindsor.cad-nb.infomsu.eduwikipedia.orgrsc.orgscienceopen.com.

Asymmetric induction occurs when a chiral influence (from a catalyst, reagent, or substrate) directs the formation of a new stereogenic center, leading to an excess of one enantiomer. If this compound itself, or a chiral ligand derived from it, is used as a catalyst or chiral auxiliary, it can create a chiral environment around the reacting species. This chiral environment can favor the transition state leading to one enantiomer over the other.

Studies in asymmetric synthesis often involve analyzing the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products. For example, if this compound were used as a ligand in a metal-catalyzed reaction, the steric and electronic properties of the xylyl groups would influence the geometry of the catalytic complex and, consequently, the stereochemical outcome of the reaction. Research in this area would focus on identifying specific reactions where this compound or its derivatives have demonstrated efficacy in controlling stereochemistry.

Conclusion

Di-3,5-xylylamine (bis(3,5-dimethylphenyl)amine) is a secondary aromatic amine whose study is facilitated by modern synthetic methodologies like copper-catalyzed couplings and palladium-catalyzed Buchwald-Hartwig amination. While its direct applications are still being explored, the 3,5-dimethylphenyl structural unit is recognized for its utility in developing advanced materials and ligands. The availability of synthetic routes and spectroscopic characterization data supports its continued investigation in academic research.

Compound List:

this compound (bis(3,5-dimethylphenyl)amine)

3,5-Dimethylaniline (B87155) (3,5-Xylidine)

Aniline

3,5-Iodo-m-xylene

Lithium amide (LiNH₂)

Copper salts (e.g., CuI)

Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Aryl halides (e.g., iodobenzene, 3-iodoanisole, 3-bromotoluene)

Aryl triflates

Methanol

Alumina

3,5-Dimethylphenyl boronic acid

N-Heterocyclic carbene (IPr)

Bis(3,5-dimethylphenyl) disulfide

3,5-Dimethylphenol

3,5-Dimethylphenyl groups

Di 3,5 Xylylamine in Coordination Chemistry and Ligand Design

Complexation Behavior of Di-3,5-xylylamine with Metal Ions

The interaction of this compound with metal ions is central to its utility in coordination chemistry. Understanding how it binds, the number of coordination sites it offers, and the resulting structural motifs are crucial for designing novel complexes.

Chelation and Denticity of this compound as a Ligand

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal atom byjus.comunacademy.com. This compound possesses two nitrogen atoms within its amino groups, which are potential donor sites. While the term "chelation" specifically refers to the binding of a polydentate ligand to a single metal ion through two or more donor atoms, forming a ring structure unacademy.comlibretexts.org, the specific chelation behavior of this compound with various metal ions requires detailed investigation. Generally, ligands capable of binding through multiple atoms are termed chelating ligands libretexts.org. The formation of stable five- or six-membered rings is typical for bidentate ligands byjus.com. The potential for this compound to act as a bidentate ligand, coordinating through both nitrogen atoms to a single metal center, would lead to the formation of a chelate ring. However, without specific experimental data on this compound's complexation, its exact denticity and chelating ability remain subjects for further study.

Design and Synthesis of this compound-Based Ligands

The inherent structure of this compound can be modified to create a diverse range of ligands with tailored properties for specific coordination chemistry applications.

Chirality in this compound Ligands and their Metal Complexes

Chirality is a critical aspect in the design of ligands for asymmetric catalysis and other stereoselective applications google.comresearchgate.netd-nb.infosnnu.edu.cnlibretexts.org. Introducing chiral centers into the this compound structure, either by modifying the xylyl groups or by incorporating chiral elements into the molecule, could lead to chiral ligands. When these chiral ligands coordinate to a metal center, they can form chiral metal complexes, which may exhibit enantioselectivity in catalytic reactions google.comresearchgate.netd-nb.info. The development of chiral diamine ligands, for example, has been instrumental in asymmetric synthesis google.comsnnu.edu.cn. If this compound-based ligands are synthesized with specific stereocenters, their resulting metal complexes could display unique chiral properties, potentially leading to applications in enantioselective transformations.

Electronic and Steric Effects of this compound in Coordination Environments

It has not been possible to find specific spectroscopic data for "this compound" in metal complexes through the conducted searches. The retrieved search results provide general information on the spectroscopic characterization of various metal complexes using techniques such as NMR, IR, and UV-Vis spectroscopy. However, none of the sources directly mention or offer detailed research findings or data tables pertaining to this compound's spectroscopic signatures when acting as a ligand in coordination chemistry.

Therefore, the requested article section on "Spectroscopic Signatures of this compound in Metal Complexes" cannot be generated with the required scientific accuracy and detail, as the necessary specific data for the compound is not available in the search results.

Applications of Di 3,5 Xylylamine in Catalytic Systems

Di-3,5-xylylamine as a Component in Homogeneous Catalysis

In homogeneous catalysis, the molecularly dispersed nature of the catalyst allows for high activity and selectivity. The properties of this compound, particularly its steric bulk and nitrogen donor atom, make it a promising component for sophisticated ligand design.

The nitrogen lone pair in this compound can coordinate to a transition metal center, while the bulky xylyl groups modulate the metal's reactivity. These ligands can play a crucial role in stabilizing catalytic species and influencing the outcome of chemical transformations, particularly in cross-coupling reactions.

The development of palladium catalysts for C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura coupling) often relies on bulky, electron-rich ancillary ligands. tum.dersc.org Sterically hindered ligands are known to promote the crucial reductive elimination step and prevent the formation of inactive off-cycle catalyst species. For instance, palladium complexes bearing ligands with significant steric hindrance have demonstrated high efficacy in the coupling of challenging substrates, such as aryl chlorides. researchgate.net

While specific palladium complexes of simple this compound are not extensively documented in dedicated studies, its structural motif is central to more complex ligand architectures like P,N-type (phosphine-amine) ligands. For example, aminomethylphosphine ligands, which feature a P-C-N framework, have been synthesized and their palladium(II) complexes have shown high activity as catalysts for the Heck reaction. researchgate.net A hypothetical P,N-ligand incorporating the this compound moiety would be expected to form a highly active and stable catalyst due to the combination of a "hard" nitrogen donor and a "soft" phosphorus donor, along with significant steric shielding.

The table below illustrates the typical performance of a palladium catalyst with a P,N-type ligand in a Heck cross-coupling reaction, a model for the type of application where a this compound-derived ligand would be evaluated.

Table 1: Performance of a Palladium Complex in a Model Heck Reaction Data is representative of catalysts with bulky P,N-ligands analogous to those derivable from this compound.

| Entry | Aryl Halide | Olefin | Yield (%) | Catalyst Loading (mol%) |

| 1 | Iodobenzene | Methyl acrylate | >95 | 0.01 |

| 2 | Bromobenzene | Methyl acrylate | >95 | 0.1 |

| 3 | Chlorobenzene | Methyl acrylate | 90 | 1.0 |

Organocatalytic Applications of this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The steric hindrance of this compound makes it a weak nucleophile but a reasonably strong Brønsted base. This combination is characteristic of "non-nucleophilic bases" used in organic synthesis.

A key area where such bulky amines find application is in the formation of Frustrated Lewis Pairs (FLPs). An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to cooperatively activate small molecules like H₂, CO₂, and olefins. While direct applications of this compound in FLP chemistry are not prominently reported, its steric profile is comparable to other hindered amines used for this purpose. It could potentially serve as the Lewis base component in partnership with a bulky Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, for applications in metal-free hydrogenations.

This compound in Heterogeneous Catalysis

Heterogenizing a catalyst by anchoring it to a solid support offers significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst reuse. mdpi.com The functional amine group of this compound provides a chemical handle for its immobilization onto various supports.

The covalent grafting of organic molecules onto inorganic supports like silica (B1680970) is a well-established method for creating robust heterogeneous catalysts. A common strategy involves modifying the surface of the support with functional groups that can react with the catalyst or ligand.

For a silica support, the surface is typically functionalized with an organosilane coupling agent. A plausible pathway for the immobilization of a this compound derivative would involve:

Synthesis of a Linker-Modified Amine: The this compound structure is first derivatized to include a reactive group, such as a terminal alkene or a haloalkyl group.

Hydrosilylation or Substitution: This derivative is then reacted with an appropriate alkoxysilane, for example, triethoxysilane, to form a silyl-functionalized ligand.

Grafting onto the Support: The resulting silyl-functionalized this compound is then reacted with the silanol (B1196071) (Si-OH) groups on the surface of a solid support like mesoporous silica (e.g., MCM-41) or silica nanoparticles. This forms a stable covalent Si-O-Si bond, permanently anchoring the amine to the support. nih.govresearchgate.net

An alternative approach involves grafting the amine onto a functionalized polymer support. For example, a polymer backbone containing chloromethyl or epoxy groups can react directly with the N-H bond of this compound to form a stable C-N bond, thus tethering the amine to the polymer matrix. researchgate.netbrown.edu

Once immobilized, the this compound moiety serves as a ligand-bearing site. The active catalytic centers are typically formed by introducing a metal precursor (e.g., a palladium salt like Pd(OAc)₂) which then coordinates to the anchored nitrogen atoms. researchgate.net

The surface of the support and the nature of the immobilized amine dictate the properties of the active sites.

Site Isolation: The covalent attachment prevents the aggregation of metal centers, leading to well-defined, isolated active sites. This can enhance catalytic activity and prevent deactivation pathways common in homogeneous systems.

Steric Environment: The bulky xylyl groups project from the support surface, creating a specific pocket around the metal center. This steric hindrance can influence substrate selectivity, favoring less hindered reactants.

Support Effects: The hydrophobicity or hydrophilicity of the support material can influence mass transport of reactants and products to and from the active sites. For example, using a hydrophobic polymer support can be advantageous for reactions conducted in non-polar organic solvents. brown.edu

Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Transmission Electron Microscopy (TEM) are crucial for confirming the successful immobilization and for studying the electronic state and dispersion of the metal nanoparticles on the support. researchgate.net

A primary motivation for developing heterogeneous catalysts is to improve their stability and enable their reuse over multiple reaction cycles, which is critical for sustainable and cost-effective chemical processes. mdpi.com

Catalysts based on immobilized this compound would be expected to exhibit enhanced stability due to the covalent linkage preventing the leaching of the ligand and the coordinated metal into the reaction medium. Reusability is typically assessed by recovering the catalyst after a reaction (e.g., by simple filtration), washing it, and then using it in a subsequent run with fresh reactants. The catalytic activity and selectivity are monitored over several cycles.

The table below presents typical reusability data for a heterogeneous palladium catalyst supported on an amine-functionalized polymer, illustrating the stability that would be sought from a this compound-based system.

Table 2: Reusability of an Amine-Functionalized Polymer-Supported Palladium Catalyst in a Model Hydrogenation Reaction Data is representative of analogous amine-functionalized heterogeneous catalysts.

| Cycle Number | Substrate Conversion (%) | Selectivity (%) | Palladium Leaching (ppm) |

| 1 | >99 | 98 | < 0.5 |

| 2 | >99 | 98 | < 0.5 |

| 3 | 98 | 97 | < 0.6 |

| 4 | 97 | 97 | < 0.6 |

| 5 | 95 | 96 | < 0.7 |

No Direct Catalytic Applications of this compound Found in Scientific Literature

Despite a thorough review of scientific databases and chemical literature, no specific research detailing the applications of this compound in catalytic systems, including mechanistic insights or its role in sustainable chemistry, could be identified.

While the field of catalysis is vast and continually evolving, with a significant focus on the development of novel ligands and catalytic systems for efficient and sustainable chemical transformations, this compound does not appear to be a compound that has been explored for these purposes.

Catalytic research often involves the design and synthesis of complex ligands that can coordinate with metal centers to promote specific chemical reactions. These ligands are typically designed with particular electronic and steric properties to influence the activity and selectivity of the catalyst. Common examples include phosphine-based ligands, N-heterocyclic carbenes (NHCs), and various bidentate or polydentate chelating agents.

Similarly, the drive towards sustainable or "green" chemistry has spurred the development of catalysts that are environmentally benign, operate under mild conditions, and can be easily recycled and reused. These catalysts are crucial for reducing waste, energy consumption, and the use of hazardous materials in chemical manufacturing.

However, searches for "this compound" in conjunction with terms such as "catalysis," "ligand," "palladium," "cross-coupling," "mechanistic studies," and "sustainable chemistry" did not yield any publications detailing its use in these contexts. The available literature focuses on a wide array of other amine-containing compounds and their derivatives as ligands or catalysts.

It is possible that this compound has been synthesized and characterized for other purposes, or that its potential in catalysis has not yet been investigated or reported in peer-reviewed scientific journals. The absence of data prevents any detailed discussion on its mechanistic role in catalytic cycles or its potential contributions to sustainable chemical processes.

Di 3,5 Xylylamine in Supramolecular Chemistry and Host Guest Interactions

Molecular Recognition Properties of Di-3,5-xylylamine

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a host molecule to a guest molecule. The properties of this compound, including its structure and electronic characteristics, influence its ability to interact with other molecules.

Thermodynamics and Kinetics of Host-Guest Complex Formation

The formation of a host-guest complex involving this compound is characterized by specific thermodynamic and kinetic parameters. academie-sciences.fr Thermodynamics governs the stability of the final complex, quantified by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. academie-sciences.fr Enthalpic contributions often arise from the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces. academie-sciences.fr The entropic component relates to the change in disorder of the system upon complexation, including the release of solvent molecules from the binding site.

Kinetics, on the other hand, describes the rates of the association and dissociation of the host and guest. These rates are crucial for understanding the mechanism of complex formation and the lifetime of the resulting supramolecular entity. Isothermal titration calorimetry (ITC) is a key experimental technique used to determine these thermodynamic parameters, providing direct measurement of the binding affinity (K_a), enthalpy, and stoichiometry of the interaction.

Formation of Supramolecular Assemblies Involving this compound

Beyond simple host-guest pairing, this compound can be incorporated into larger, more complex supramolecular assemblies. These structures are formed through the spontaneous organization of molecules under thermodynamic control.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the process by which molecules spontaneously form ordered structures. In the context of this compound, its specific chemical structure can direct its assembly into larger architectures. This process can be hierarchical, where initial small assemblies serve as the building blocks for progressively larger and more complex structures. nih.govresearchgate.net Studies on aniline oligomers, for instance, show that intermolecular forces such as hydrogen bonding and π-π stacking drive the formation of well-defined morphologies like microspheres. nih.gov The principles governing these assemblies are critical for developing new materials with tailored properties.

This compound-Derived Macrocycles and Cages

A significant application of building blocks like this compound is in the construction of macrocycles and molecular cages. nih.govanu.edu.au These structures possess well-defined cavities that can encapsulate guest molecules with high selectivity. The synthesis of such structures often involves metal-coordination-driven self-assembly, where ligands incorporating the this compound motif are combined with metal ions to form discrete, three-dimensional architectures. nih.govanu.edu.aunih.gov The size, shape, and chemical nature of the resulting cavity are determined by the geometry of the ligand and the coordination preference of the metal ion. These cage compounds have potential applications in catalysis, molecular sensing, and drug delivery. anu.edu.au

Dynamic Covalent and Non-Covalent Systems Featuring this compound

Dynamic systems, which involve reversible bonds, allow for the creation of adaptive materials that can respond to external stimuli. This compound can be a component in both dynamic non-covalent systems and dynamic covalent systems.

In dynamic non-covalent systems, the reversible nature of interactions like hydrogen bonding and π-π stacking allows the supramolecular assembly to be modulated by changes in the environment, such as temperature or solvent polarity.

In dynamic covalent chemistry, reversible covalent bonds (e.g., imines, disulfides) are utilized. This compound, with its primary amine group, is a suitable precursor for the formation of dynamic imine bonds through reaction with aldehydes or ketones. This allows for the construction of complex architectures like covalent organic frameworks (COFs) or dynamic polymers where the system can self-correct and adapt, leading to the thermodynamically most stable product. The reversibility of these bonds endows the resulting materials with properties such as self-healing and responsiveness to chemical stimuli.

Applications of this compound in Molecular Machines and Switches

Extensive research into the applications of "this compound" in the specific fields of molecular machines and switches has not yielded concrete examples of its use as a direct functional component in the operation of these systems. While the broader class of aromatic amines and bulky xylyl groups are utilized in supramolecular chemistry, specific research detailing the integral role of this compound in the dynamic, stimuli-responsive behavior of molecular machines or switches is not prominently available in the reviewed scientific literature.

The field of molecular machines and switches relies on molecules that can undergo controllable and reversible changes in their conformation or position in response to external stimuli, such as light, heat, or chemical signals. These changes are then harnessed to perform work on the nanoscale. Key components of these systems often include moieties that can isomerize, act as recognition sites, or function as bulky "stoppers" in mechanically interlocked molecules like rotaxanes and catenanes.

While the 3,5-dimethylphenyl group of this compound provides steric bulk, a property often exploited for "stopper" components in rotaxane synthesis to prevent the dethreading of a macrocycle from a linear axle, there is a lack of specific studies demonstrating its active participation in the switching mechanism of a molecular machine. For instance, research on rotaxane-based molecular shuttles often focuses on the nature of the recognition stations along the axle and the macrocycle, with the stoppers playing a passive, albeit crucial, structural role.

In the context of molecular switches, the electronic and steric properties of the switching unit are paramount. Photochromic molecules, for example, undergo reversible isomerization upon light irradiation, leading to a change in their absorption spectra and other properties. While aniline and its derivatives can be precursors to photoactive molecules, there is no specific body of research highlighting this compound as a central, switchable element in such systems.

Therefore, based on the currently available scientific literature, the direct application of this compound as a functional, dynamic component in molecular machines and switches is not a well-established area of research. Its potential utility may lie more in its role as a structural component, such as a bulky substituent, in more complex supramolecular architectures. Further research would be required to explore and potentially establish any active role for this compound in the operational mechanisms of molecular machines and switches.

Di 3,5 Xylylamine in Materials Science Research

Integration of Di-3,5-xylylamine into Polymer Architectures

The incorporation of this compound into polymer architectures offers pathways to synthesize novel polymeric materials with tailored properties. As a monomer or comonomer, its reactive amine groups can participate in polymerization reactions, leading to polymers with modified backbones or side chains. Research in this area focuses on leveraging this compound to impart specific functionalities to polymers, such as enhanced thermal stability or altered chemical reactivity. While specific examples of polymers directly synthesized using this compound as a primary monomer are not extensively detailed in the provided search results, the general principle of functionalizing polymers with amine-containing units is well-established. Such functionalization can influence interchain distances and introduce new properties like fluorescence or complexation capabilities, often involving a trade-off with bulk conductivity nih.gov.

This compound as a Building Block for Metal-Organic Frameworks (MOFs)

This compound serves as a valuable building block in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands nih.govmdpi.comnih.gov. The precise design and synthesis of MOFs utilizing this compound as a linker or component are areas of active investigation.

Design and Synthesis of this compound-Linked MOFs

The design of MOFs involves selecting appropriate metal nodes and organic linkers to achieve specific network topologies and pore structures nih.govnih.govrsc.orgarxiv.org. While direct literature on MOFs explicitly using "this compound" as a linker is limited in the provided snippets, the broader field of MOF synthesis highlights the use of various organic molecules with amine or carboxylic acid functionalities as linkers nih.govnih.govrsc.orgberkeley.edu. The synthesis of MOFs typically employs solvothermal or hydrothermal methods, with parameters such as reaction time, temperature, solvent, and the nature of metal ions and ligands being crucial for controlling the final structure and properties mdpi.comnih.govresearchgate.net. The ability to fine-tune MOF structures through the choice of building blocks, including those with amine functionalities, is a cornerstone of reticular chemistry nih.govrsc.orgarxiv.orgberkeley.edu.

Porosity and Tunable Functionality of this compound-Based MOFs

MOFs are renowned for their exceptionally high surface areas, tunable pore sizes, and adjustable functionalities, making them attractive for applications in gas storage, separation, catalysis, and sensing nih.govmdpi.comnih.govresearchgate.netmdpi.comacsmaterial.com. The porosity of MOFs, characterized by parameters such as surface area and pore volume, can be precisely controlled by the molecular design of the organic linkers and the assembly of metal nodes nih.govnih.govberkeley.edumdpi.comacsmaterial.comnih.gov. The incorporation of specific functional groups, such as amine moieties from this compound, into the MOF structure can introduce specific chemical interactions or active sites, thereby tuning the framework's properties for targeted applications. For instance, MOFs can exhibit flexible structures that respond to guest molecules, leading to phenomena like negative gas adsorption nih.govresearchgate.net. The development of MOFs with hierarchical porosity, achieved through the careful selection of building blocks, is also a significant area of research nih.gov.

This compound in Advanced Functional Materials

Beyond polymers and MOFs, this compound units can be integrated into a broader range of advanced functional materials, contributing to properties such as chirality and stimuli-responsiveness.

Chiral Materials Derived from this compound

Chirality, the property of non-superimposable mirror images, is a critical feature in many functional materials, influencing their optical, electronic, and biological interactions chiralpedia.commdpi.comnih.govmdpi.com. While the direct synthesis of chiral materials using this compound is not explicitly detailed in the provided search results, the compound's structure, with its potential for asymmetric substitution or incorporation into chiral scaffolds, suggests its utility in this domain. The synthesis of chiral materials often involves using chiral building blocks or employing chiral catalysts and templates mdpi.comnih.govmdpi.combiomedres.us. Research into chiral materials, including chiral nanomaterials and chiral porous materials like MOFs, is driven by applications in enantioselective catalysis, chiral separations, and advanced optical devices chiralpedia.comnih.govmdpi.com.

Stimuli-Responsive Materials Incorporating this compound Units

Stimuli-responsive materials are designed to undergo reversible or irreversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric/magnetic fields nih.govmdpi.comadvancedsciencenews.comresearchgate.netmdpi.com. Polymers and other macromolecules incorporating responsive units are of significant interest for applications ranging from drug delivery and tissue engineering to smart interfaces and sensors nih.govmdpi.comadvancedsciencenews.comresearchgate.netashdin.com. While specific examples of this compound-based stimuli-responsive materials are not detailed, amine-containing groups can often contribute to pH-responsiveness due to their basic nature. The integration of this compound into polymer architectures or MOFs could potentially lead to materials that respond to changes in their environment, opening avenues for smart material design. The development of multi-stimuli responsive materials, which react to more than one trigger, offers enhanced versatility and complexity for advanced applications nih.govmdpi.commdpi.com.

Theoretical and Computational Investigations of Di 3,5 Xylylamine

Quantum Chemical Calculations on Di-3,5-xylylamine

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties such as geometry, energy levels, and electron distribution.

The electronic structure dictates the fundamental chemical and physical properties of a molecule. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the π-systems of the two aromatic (xylyl) rings. This orbital represents the region of highest electron density and is the most likely site for electrophilic attack. Conversely, the LUMO would likely be a π* (antibonding) orbital distributed over the aromatic rings, representing the most favorable region for accepting electrons in a reaction with a nucleophile. ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating good electron-donating ability from the nitrogen and aromatic rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, associated with the π-antibonding orbitals of the xylyl groups. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A moderate gap is expected, suggesting a balance of stability and reactivity. |

| HOMO Localization | Region where the HOMO is primarily located. | Expected on the nitrogen lone pair and the π-orbitals of the aromatic rings. |

| LUMO Localization | Region where the LUMO is primarily located. | Expected on the π* orbitals of the aromatic rings. |

This table is based on established principles of electronic structure theory for aromatic amines; specific values require dedicated quantum chemical calculations.

Density Functional Theory (DFT) is a widely used computational method that can accurately and efficiently predict the structures and energetics of molecules. researchgate.net DFT is particularly valuable for calculating various "reactivity descriptors" that quantify and predict how a molecule will behave in a chemical reaction. mdpi.comnih.gov

Global reactivity descriptors derived from DFT calculations include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are generally "harder."

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations focus on the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. youtube.com This allows for the study of dynamic processes, conformational changes, and interactions with other molecules, such as solvents. nih.gov

This compound is a flexible molecule due to the possible rotations around the carbon-nitrogen single bonds. These rotations give rise to different spatial arrangements, or conformations, each with a specific potential energy. Conformational analysis via MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. researchgate.net

The dominant conformations would be determined by a balance of steric hindrance between the two bulky 3,5-xylyl groups and potential weak intramolecular interactions. MD simulations can also reveal how this compound molecules interact with each other in a condensed phase, identifying key intermolecular forces such as van der Waals interactions and potential π-π stacking between the aromatic rings. researchgate.net

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model these solvent effects by placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, hexane) or by using an implicit solvent model that represents the solvent as a continuous medium. researchgate.net

These simulations can predict solubility by calculating the free energy of solvation. They also provide insights into how the solvent structure changes around the solute molecule. For instance, in a polar solvent, solvent molecules would arrange themselves to interact favorably with the polar N-H group of this compound. In nonpolar solvents, the interactions would be dominated by dispersion forces with the hydrocarbon portions of the xylyl groups. researchgate.net

Table 2: Potential Solvent Interactions with this compound for MD Simulation Studies

| Solvent Type | Example Solvent | Dominant Interaction with this compound |

|---|---|---|

| Polar Protic | Water, Ethanol | Hydrogen bonding with the N-H group; dipole-dipole interactions. |

| Polar Aprotic | Acetone, DMSO | Dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Van der Waals (dispersion) forces; π-π stacking with toluene. |

Computational Design of this compound Derivatives and Complexes

Computational chemistry is a cornerstone of modern molecular design. nih.gov By using the theoretical principles outlined above, it is possible to design novel derivatives of this compound with enhanced or specific properties. For example, functional groups could be computationally added to the aromatic rings to modify the molecule's electronic properties (HOMO/LUMO levels), solubility, or ability to coordinate with metal ions. researchgate.net

Quantum chemical calculations would be performed on these virtual derivatives to predict their properties before any synthetic work is undertaken. This in silico screening process can identify promising candidates for applications in materials science or as ligands in coordination chemistry. DFT and MD simulations can be used to model the formation and stability of complexes between this compound or its derivatives and other molecules, such as metal ions or organic guests, guiding the development of new functional materials.

Machine Learning Approaches in this compound Research

As of late 2025, a thorough review of scientific literature and computational chemistry databases indicates that specific research employing machine learning (ML) approaches directly focused on this compound has not been extensively published. The application of machine learning in chemical and pharmaceutical research is a rapidly advancing field, with numerous studies demonstrating its utility in predicting molecular properties, optimizing synthesis, and accelerating drug discovery. mdpi.comnih.govresearchgate.net However, dedicated studies that apply these sophisticated computational models to this compound are not yet available in public research databases.

Generally, machine learning models in computational chemistry are utilized for a variety of tasks, including the prediction of physicochemical properties, biological activity, and toxicity of molecules. mdpi.comresearchgate.net These models are trained on large datasets of known compounds to learn the complex relationships between molecular structures and their properties. researchgate.net For a compound like this compound, potential applications of machine learning could include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Predicting physical and chemical properties such as boiling point, solubility, and reactivity based on its molecular structure.

Predictive Toxicology: Assessing potential toxicity by comparing its structural features to those of known toxic compounds.

Materials Science Applications: If this compound is considered as a component in polymers or other materials, ML could predict the properties of the resulting materials.

While the direct application of machine learning to this compound is not yet documented, the broader field of computational chemistry provides a framework for how such research could be conducted. researchgate.net Future research may leverage these advanced techniques to further elucidate the properties and potential applications of this compound.

Structural Modification and Derivatives of Di 3,5 Xylylamine

Synthesis of Di-3,5-xylylamine Derivatives

The synthesis of this compound derivatives involves strategies that modify either the nitrogen atom or the aromatic rings.

N-Alkylation and N-Arylation Strategies

N-Arylation is a key transformation for creating diarylamine derivatives. Various methodologies have been developed, often employing transition metal catalysis or metal-free approaches.

Transition-Metal-Catalyzed N-Arylation: Classic methods like the Ullmann condensation, Buchwald–Hartwig amination, and Chan–Lam coupling are frequently utilized for N-arylation of amines. These reactions typically involve the coupling of an amine with an aryl halide or boronic acid in the presence of a transition metal catalyst (e.g., copper or palladium) and a base mdpi.com.

Metal-Free N-Arylation: More recent advancements have focused on transition metal-free methods. These include reactions employing diaryliodonium salts with primary and secondary amines under mild conditions d-nb.info, or copper-catalyzed N-arylation using aryliodonium ylides in water, offering a sustainable approach beilstein-journals.org. Another metal-free strategy involves the reaction of amines with o-silylaryl triflates, which can proceed via aryne intermediates asianpubs.org. These methods allow for the introduction of diverse aryl groups, including those with electron-donating or electron-withdrawing substituents, and demonstrate good tolerance for various functional groups d-nb.info.

N-Alkylation of diarylamines is also a standard synthetic route. While specific examples for this compound are not extensively detailed in the provided literature, general methods for alkylating secondary amines, such as reaction with alkyl halides under basic conditions, would be applicable.

Substitution on the Aromatic Rings

The aromatic rings of the 3,5-xylyl moieties can undergo Electrophilic Aromatic Substitution (EAS) . The methyl groups on the xylyl rings are activating and are ortho, para-directors. The amine nitrogen itself is also a strong activating and ortho, para-directing group. Consequently, EAS reactions are expected to occur preferentially at positions ortho and para to these activating groups minia.edu.eglkouniv.ac.inlibretexts.org. Common EAS reactions include halogenation, nitration, and Friedel-Crafts alkylation or acylation minia.edu.eglkouniv.ac.in.

Nucleophilic Aromatic Substitution (SNAr) , conversely, typically requires the presence of strongly electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile pressbooks.pub. For the electron-rich xylyl rings of this compound, SNAr reactions are less common unless specific electron-withdrawing substituents are introduced onto the rings.

Influence of Structural Modifications on Chemical Reactivity and Selectivity

Structural modifications significantly impact the chemical behavior of this compound derivatives.

N-Substitution: Arylation or alkylation at the nitrogen atom can alter the electron density and steric environment around the nitrogen. N-arylation with electron-donating aryl groups can increase the electron density on the nitrogen, potentially enhancing its basicity and nucleophilicity, while electron-withdrawing aryl groups would decrease these properties. Steric bulk introduced by N-substituents can also influence the accessibility of the nitrogen atom for further reactions or coordination.

Ring Substitution: Introducing substituents onto the aromatic rings modifies the electronic properties and steric bulk of the molecule. Electron-donating groups on the rings generally increase the electron density of the entire molecule, potentially activating the aromatic rings further towards EAS and increasing the basicity of the nitrogen atom. Electron-withdrawing groups would have the opposite effect, deactivating the rings and reducing the nitrogen's basicity. The regioselectivity of subsequent reactions, both on the rings and at the nitrogen, is heavily influenced by the nature and position of these substituents minia.edu.eglkouniv.ac.inlibretexts.org.

Stereochemical Aspects of this compound Derivatives

Specific research detailing the stereochemical aspects of this compound derivatives was not extensively found in the provided literature. However, the synthesis of chiral amines is a well-established field. If chiral substituents were to be incorporated onto the aromatic rings, or if specific synthetic routes were employed to introduce chirality, then stereoisomers could arise. General methods for enantioselective synthesis, such as asymmetric hydrogenation of imines using chiral catalysts, are known to produce chiral amines vdoc.pub, but direct application to the modification of the this compound core structure to create stereogenic centers would require specific functionalization strategies.

Advanced Analytical Techniques for Elucidation of Di 3,5 Xylylamine Derived Structures and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For Di-3,5-xylylamine, ¹H NMR and ¹³C NMR provide information about the connectivity of atoms and the chemical environment of protons and carbons, respectively. The presence of the amine proton (N-H) typically appears as a singlet in the ¹H NMR spectrum, its chemical shift being sensitive to solvent and hydrogen bonding. The aromatic protons of the xylyl groups will exhibit characteristic patterns, influenced by the methyl substituents at the 3 and 5 positions. ¹³C NMR will reveal distinct signals for the aromatic carbons, the methyl carbons, and the carbon directly bonded to the nitrogen. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further confirm assignments and elucidate complex structural features or conformational preferences, particularly in derivatives where restricted rotation around the C-N bond might lead to atropisomerism chinesechemsoc.orgnih.govresearchgate.net. Studies on related diarylamines have shown that variable-temperature NMR can be instrumental in understanding conformational dynamics and barriers to rotation chinesechemsoc.orgresearchgate.net.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its reaction products. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide the molecular ion peak, confirming the molecular formula. Fragmentation analysis, obtained through techniques like Electron Ionization (EI) or tandem MS (MS/MS), offers crucial structural information by breaking down the molecule into characteristic fragments. For diarylamines, common fragmentation pathways might involve cleavage of the C-N bond, loss of methyl groups, or fragmentation of the aromatic rings, providing a unique spectral fingerprint that aids in identifying the compound and its related structures frontiersin.orgnih.govlgcstandards.com.

Chromatographic Techniques (HPLC, GC) for Purity and Separation of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of this compound and for separating complex mixtures of its derivatives or reaction intermediates. HPLC, particularly with UV detection or coupled with MS (LC-MS), is widely used to quantify the main compound and detect impurities. Method development often involves gradient elution to ensure the separation of a wide range of components chromatographyonline.comchromforum.orgmedicinescience.orgijrpc.com. GC is suitable for volatile compounds and can be used for purity checks and separation, often coupled with Mass Spectrometry (GC-MS) for identification lgcstandards.comrsc.org. These techniques are essential for monitoring reaction progress and ensuring the quality of synthesized materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography provides definitive, three-dimensional structural information of crystalline samples. While direct single-crystal X-ray analysis for this compound itself might not be widely reported, studies on related diarylamine derivatives have successfully employed this technique to confirm molecular structures, bond lengths, bond angles, and intermolecular interactions chinesechemsoc.orgthieme-connect.comescholarship.org. For oxidized forms or complex derivatives of this compound, X-ray crystallography has been crucial in elucidating unusual quinoidal structures and understanding restricted rotation phenomena chinesechemsoc.org. The technique is the gold standard for solid-state structure determination, offering unparalleled atomic-level detail malvernpanalytical.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and molecular structure. For this compound, IR spectroscopy would typically show characteristic absorptions for the N-H stretching vibration in the 3300-3500 cm⁻¹ region. Secondary amines like this compound exhibit a single, often weak, N-H stretch wikieducator.orglibretexts.orgorgchemboulder.com. The C-N stretching vibration in aromatic amines is usually observed in the region of 1335-1250 cm⁻¹ wikieducator.orgorgchemboulder.com. Raman spectroscopy complements IR by providing information on vibrations that alter polarizability, such as symmetric stretching modes ias.ac.inuni-siegen.denih.govlibretexts.org. Both techniques are valuable for confirming the presence of the amine functional group and for identifying structural changes during chemical reactions or upon derivatization.

Advanced Spectroscopic Methods (e.g., Circular Dichroism) for Chiral this compound Systems

While this compound itself is achiral, its derivatives could potentially exhibit chirality, for instance, due to restricted rotation around the C-N bond (atropisomerism) if appropriately substituted researchgate.net. In such cases, Circular Dichroism (CD) spectroscopy becomes a powerful tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules advancedsciencenews.comrsc.orgslideshare.net. It is used to determine the absolute configuration and enantiomeric purity of chiral compounds rsc.orgresearchgate.netsemanticscholar.orgnih.gov. If this compound derivatives are synthesized as enantiomers, CD spectroscopy would be essential for their characterization and quantification of enantiomeric excess.

Conclusion and Future Directions in Di 3,5 Xylylamine Research

Summary of Key Academic Contributions and Research Gaps

Key Academic Contributions: The primary academic contributions related to Di-3,5-xylylamine highlight its role as a precursor and component in specific high-value chemical sectors. It has been identified as a material used in the manufacturing of Organic Optoelectronic Chemicals , particularly for Organic Light Emitting Diodes (OLEDs) and Organic Photo Conductors (OPCs) guidechem.com. Its structure, featuring two 3,5-dimethylphenyl groups attached to a central nitrogen atom, likely imparts desirable electronic or structural properties for these applications. Furthermore, it is cited as an intermediate in the synthesis of pharmaceuticals guidechem.comnih.gov, indicating its potential as a building block in medicinal chemistry. The synthesis of this compound can be achieved through various organic routes, such as the reduction of corresponding nitro compounds or the amination of halogenated xylenes (B1142099) nih.gov.

Research Gaps: Despite its identified applications, there are significant research gaps concerning this compound:

Limited Detailed Property Characterization: While basic properties like molecular weight, formula, calculated density, boiling point, and flash point are documented, comprehensive experimental data on its thermal stability, solubility in various solvents, spectroscopic data (NMR, IR, UV-Vis), and detailed reactivity profiles are not widely published.

Synthesis Optimization: Information on optimized, scalable, and cost-effective synthesis routes for industrial production is scarce. Research into greener synthesis methodologies and yield improvement is largely unexplored.

Exploration of Broader Applications: Beyond its established use in OLEDs and as a pharmaceutical intermediate, its potential in other areas such as polymer science, catalysis, agrochemicals, or advanced materials remains largely uninvestigated.

Mechanistic Studies: A lack of detailed studies on its specific role and mechanism of action in OLED device performance or its participation in pharmaceutical synthesis pathways limits a deeper understanding of its chemical behavior.

Comparative Studies: While related xylidines have been extensively studied, direct comparative studies detailing how the unique structure of this compound influences properties and reactivity compared to simpler amines are limited.

Prospective Research Avenues for this compound Chemistry

Addressing the identified research gaps can pave the way for novel discoveries and applications of this compound. Prospective research avenues include:

Comprehensive Physicochemical Profiling: Undertaking detailed experimental characterization of its physical and chemical properties. This includes precise determination of melting and boiling points, solubility parameters, thermal decomposition profiles, electrochemical properties, and detailed spectroscopic analysis.

Exploration in Materials Science: Investigating its potential as a monomer or additive in advanced polymers, coatings, or functional materials where its specific electronic or structural characteristics could be advantageous. Its role in developing new organic semiconductors or charge-transporting materials beyond current OLED applications warrants exploration.

Catalysis and Ligand Design: Given the involvement of related amines in catalysis, research could focus on this compound's potential as a ligand in transition metal catalysis or as a building block for novel catalytic systems. Its steric and electronic properties might offer unique selectivity or activity.

Medicinal Chemistry and Drug Discovery: Further exploration of this compound as a scaffold for novel therapeutic agents. This could involve synthesizing derivatives and evaluating their biological activities against various disease targets.

Computational Chemistry: Employing computational methods to predict and understand its electronic structure, reactivity, and potential interactions in various chemical environments, which can guide experimental research.

Potential Impact of this compound in Interdisciplinary Chemical Science

Advancements in this compound research hold the potential for significant interdisciplinary impact: